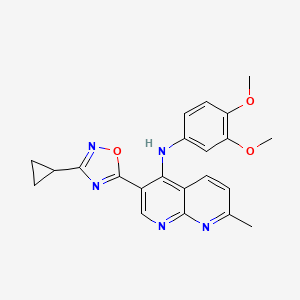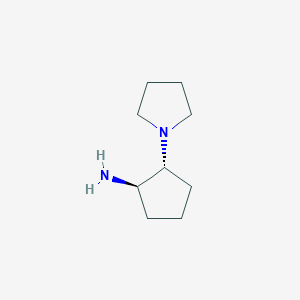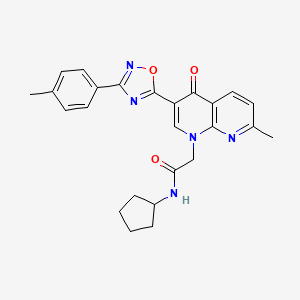
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1-(thiazol-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MIPTP and belongs to the class of piperazine compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds with a piperazine substituent, like the one you mentioned, have shown promising anticancer activity. In a study, polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, were tested for their effectiveness against a variety of cancer cell lines, such as lung, kidney, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. Some compounds demonstrated significant anticancer potential, indicating their applicability in cancer research and treatment (Turov, 2020).
Antimicrobial Activity
Research into the synthesis of various sulfonamide and amide derivatives containing the piperazine ring revealed their potential in combating microbial infections. These compounds were evaluated for their antimicrobial activity against a range of bacteria, including gram-positive and gram-negative strains, as well as for antifungal and antimalarial properties (Bhatt, Kant, & Singh, 2016).
Antibacterial Activities
Novel piperazine derivatives have been synthesized and tested for their antibacterial properties. Studies have shown that certain derivatives exhibit effective antibacterial activities against various pathogens, suggesting their use in developing new antibacterial agents (Wu Qi, 2014).
Anti-Inflammatory Activity
Compounds with a piperazine and thiazole structure have been evaluated for their anti-inflammatory properties. The synthesized compounds were tested using both in vitro and in vivo methods, showing potential as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
Carbonic Anhydrase Inhibition
Research into imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates has demonstrated their potential as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These studies are significant in understanding the roles of different isoforms of this enzyme in pathology (Manasa et al., 2020).
Antiproliferative Activity
The synthesis of new derivatives of the compound has been investigated for their antiproliferative effects against human cancer cell lines. These studies contribute to the development of potential anticancer agents (Mallesha et al., 2012).
Eigenschaften
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S2/c1-14-6-9(13-8-14)21(18,19)15-3-4-16(10(17)7-15)11-12-2-5-20-11/h2,5-6,8H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDVEJRTINKYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)
![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2896665.png)
![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)
![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)
![1-(4-Methoxyphenethyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896672.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2896674.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)
![7-(4-chlorobenzyl)-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2896676.png)
![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)
![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2896678.png)